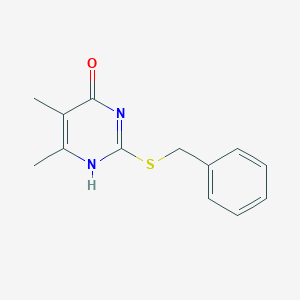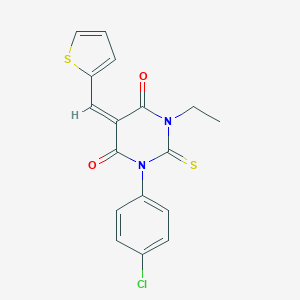![molecular formula C24H25IN2O3 B297350 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has not been fully elucidated. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, it has been suggested that this compound may exert its anti-tumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, analgesic, and anti-tumor effects. In addition, this compound has been shown to have antioxidant and antibacterial properties. However, the biochemical and physiological effects of this compound have not been fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its potential anti-inflammatory, analgesic, and anti-tumor properties, as well as its potential use as a ligand in coordination chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis method, as well as the lack of knowledge regarding its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate its potential applications in the field of medicine, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential use as a photochromic material. In addition, further studies are needed to elucidate its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to yield 4-allyloxybenzaldehyde. This compound is then reacted with 3-ethoxy-5-iodobenzyl bromide in the presence of potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In the field of materials science, it has been studied for its potential use as a photochromic material. In addition, this compound has been investigated for its potential use as a ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C24H25IN2O3 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H25IN2O3/c1-4-10-21-19(24(28)27(26-21)18-11-8-7-9-12-18)14-17-15-20(25)23(30-13-5-2)22(16-17)29-6-3/h5,7-9,11-12,14-16H,2,4,6,10,13H2,1,3H3/b19-14- |
Clave InChI |
LJENTXHYVKMRJK-RGEXLXHISA-N |
SMILES isomérico |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
SMILES canónico |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
